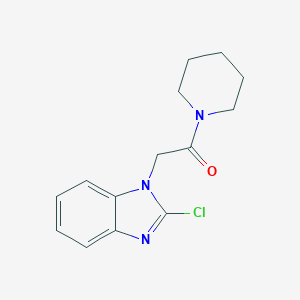![molecular formula C23H23N3O3S B277195 N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B277195.png)
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide, also known as ET-1, is a synthetic compound that has been widely used in scientific research. This compound was first synthesized in 1988 by a team of researchers at the University of California, San Francisco. Since then, it has been used in various studies to investigate its mechanism of action and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and receptors in the body. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to have a variety of biochemical and physiological effects in laboratory experiments. For example, it has been shown to reduce the production of inflammatory cytokines and chemokines, as well as to inhibit the proliferation of cancer cells. Additionally, it has been shown to have analgesic effects in animal models of pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide in laboratory experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, its wide range of biological activities makes it a versatile tool for investigating various physiological processes.
One limitation of using N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide in laboratory experiments is its potential toxicity at high doses. Additionally, its mechanism of action is not fully understood, which may limit its usefulness in certain types of studies.
Zukünftige Richtungen
There are several potential future directions for research involving N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide. For example, further studies could investigate its potential as a therapeutic agent for inflammatory diseases or cancer. Additionally, its mechanism of action could be further elucidated to better understand its biological effects. Finally, its potential toxicity could be further investigated to determine safe dosages for use in laboratory experiments.
Synthesemethoden
The synthesis of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves several steps, including the reaction of 4-ethoxybenzaldehyde with thioamide, followed by cyclization with α-bromoacetophenone. The resulting compound is then reacted with methylamine and 1,3-dichloro-2-propanol to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide has been extensively studied in various scientific fields, including pharmacology, neuroscience, and cancer research. It has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Eigenschaften
Molekularformel |
C23H23N3O3S |
|---|---|
Molekulargewicht |
421.5 g/mol |
IUPAC-Name |
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H23N3O3S/c1-3-29-19-10-6-16(7-11-19)20-14-30-23(24-20)25-22(28)17-12-21(27)26(13-17)18-8-4-15(2)5-9-18/h4-11,14,17H,3,12-13H2,1-2H3,(H,24,25,28) |
InChI-Schlüssel |
BCSMAWWWPIDSEA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)C |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]ethanone](/img/structure/B277117.png)
![1-(4-Chlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]ethanone](/img/structure/B277118.png)
![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B277119.png)
![N-(2-bromophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277121.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B277125.png)
![[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetic acid](/img/structure/B277126.png)

![N-(4-{[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B277129.png)

![3-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]propanoic acid](/img/structure/B277134.png)
![N-(3,4-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277136.png)
![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-(2-pyrimidinylsulfanyl)acetamide](/img/structure/B277138.png)